NO-711 hydrochloride
NO-711 hydrochloride
Potent and selective GAT-1 GABA uptake inhibitor. (IC50 values are 0.04 (hGAT-1), 171 (rGAT-2), 1700 (hGAT-3) and 622 μM (hBGT-1)). Selective over a range of other neurotransmitter receptor binding sites, uptake sites and ion channels in vitro. Potent anticonvulsant, neuroprotectant and cognitive enhancer in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
NNC-711 is an inhibitor of GABA transporter 1 (GAT-1; IC50 = 0.04 µM for the human transporter). It is selective for GAT-1 over human GAT-3 and BGT-3 (IC50s = 1,700 and 622 µM, respectively), rat GAT-2 (IC50 = 171 µM), and a panel of 21 receptors and ion channels (IC50s = >50 µM for all) in radioligand binding assays. NNC-711 inhibits GABA uptake in rat synaptosome preparations, neurons, and glia (IC50s = 47, 1,238, and 636 nM, respectively). In vivo, NNC-711 inhibits clonic seizures induced by pentylenetetrazole (PTZ;) or DMCM in mice (ED50s = 1.2 and 3 mg/kg, respectively), as well as audiogenic tonic seizures in mice (ED50 = 0.23 mg/kg) and PTZ-induced tonic seizures in rats (ED50 = 1.7 mg/kg). Intrathecal administration of NNC-711 (100 or 200 µg/animal) decreases mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain induced by chronic constriction injury (CCI).
NNC 711 is an anticonvulsant agent and a selective GABA uptake inhibitor (1,2).
NNC-711 is an inhibitor of GABA transporter 1 (GAT-1; IC50 = 0.04 µM for the human transporter). It is selective for GAT-1 over human GAT-3 and BGT-3 (IC50s = 1,700 and 622 µM, respectively), rat GAT-2 (IC50 = 171 µM), and a panel of 21 receptors and ion channels (IC50s = >50 µM for all) in radioligand binding assays. NNC-711 inhibits GABA uptake in rat synaptosome preparations, neurons, and glia (IC50s = 47, 1,238, and 636 nM, respectively). In vivo, NNC-711 inhibits clonic seizures induced by pentylenetetrazole (PTZ;) or DMCM in mice (ED50s = 1.2 and 3 mg/kg, respectively), as well as audiogenic tonic seizures in mice (ED50 = 0.23 mg/kg) and PTZ-induced tonic seizures in rats (ED50 = 1.7 mg/kg). Intrathecal administration of NNC-711 (100 or 200 µg/animal) decreases mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain induced by chronic constriction injury (CCI).
NNC 711 is an anticonvulsant agent and a selective GABA uptake inhibitor (1,2).
Brand Name:
Vulcanchem
CAS No.:
145645-62-1
VCID:
VC20793258
InChI:
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H
SMILES:
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula:
C21H23ClN2O3
Molecular Weight:
386.9 g/mol
NO-711 hydrochloride
CAS No.: 145645-62-1
Cat. No.: VC20793258
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent and selective GAT-1 GABA uptake inhibitor. (IC50 values are 0.04 (hGAT-1), 171 (rGAT-2), 1700 (hGAT-3) and 622 μM (hBGT-1)). Selective over a range of other neurotransmitter receptor binding sites, uptake sites and ion channels in vitro. Potent anticonvulsant, neuroprotectant and cognitive enhancer in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. NNC-711 is an inhibitor of GABA transporter 1 (GAT-1; IC50 = 0.04 µM for the human transporter). It is selective for GAT-1 over human GAT-3 and BGT-3 (IC50s = 1,700 and 622 µM, respectively), rat GAT-2 (IC50 = 171 µM), and a panel of 21 receptors and ion channels (IC50s = >50 µM for all) in radioligand binding assays. NNC-711 inhibits GABA uptake in rat synaptosome preparations, neurons, and glia (IC50s = 47, 1,238, and 636 nM, respectively). In vivo, NNC-711 inhibits clonic seizures induced by pentylenetetrazole (PTZ;) or DMCM in mice (ED50s = 1.2 and 3 mg/kg, respectively), as well as audiogenic tonic seizures in mice (ED50 = 0.23 mg/kg) and PTZ-induced tonic seizures in rats (ED50 = 1.7 mg/kg). Intrathecal administration of NNC-711 (100 or 200 µg/animal) decreases mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain induced by chronic constriction injury (CCI). NNC 711 is an anticonvulsant agent and a selective GABA uptake inhibitor (1,2). |
|---|---|
| CAS No. | 145645-62-1 |
| Molecular Formula | C21H23ClN2O3 |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H |
| Standard InChI Key | YZYRTEYMUTWJPL-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
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